molecular formula C10H14FNO B13032533 (1R,2R)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL

Cat. No.: B13032533
M. Wt: 183.22 g/mol
InChI Key: GHBOXTGMSHFFIG-XCBNKYQSSA-N
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Description

(1R,2R)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a secondary alcohol, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,2R) enantiomer, which can be achieved using chiral catalysts or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The ketone can be reduced back to the alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary amines, or other nucleophiles.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Regeneration of the alcohol.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(1R,2R)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, modulating their activity. The presence of the fluoro-substituted aromatic ring enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(5-fluoro-3-methylphenyl)propan-2-OL

Uniqueness

(1R,2R)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL stands out due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and binding affinity, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1

InChI Key

GHBOXTGMSHFFIG-XCBNKYQSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@H]([C@@H](C)O)N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C(C)O)N

Origin of Product

United States

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